Product packaging for Dipentamethylenethiuram hexasulfide(Cat. No.:CAS No. 971-15-3)

Dipentamethylenethiuram hexasulfide

Cat. No.: B1582465
CAS No.: 971-15-3
M. Wt: 448.8 g/mol
InChI Key: HPFHYRNETZEPIV-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Thiuram Compounds in Polymer Chemistry Research

The story of thiuram compounds is intrinsically linked to the development of rubber vulcanization. The vulcanization process, discovered by Charles Goodyear in 1839, initially involved heating natural rubber with sulfur, a slow and inefficient method that required large amounts of sulfur and produced materials with suboptimal properties. lusida.comwikipedia.org The quest for a faster and more efficient process led to the introduction of chemical additives known as accelerators.

Thiuram compounds emerged as a significant class of ultra-fast accelerators. lusida.com These organosulfur compounds, such as Tetramethylthiuram Disulfide (TMTD) and Tetraethylthiuram Disulfide (TETD), dramatically reduced vulcanization times from hours to minutes. wikipedia.orgraywaychem.comyg-1.com Their development was a major technological leap, enabling the mass production of durable rubber goods. lusida.com

A key innovation in thiuram chemistry was the development of polysulfides, like dipentamethylenethiuram tetrasulfide and hexasulfide. raywaychem.comyg-1.com These compounds can function not only as accelerators but also as sulfur donors. lusida.comakrochem.com This means they can release active sulfur at vulcanization temperatures, allowing for "sulfur-less" or efficient vulcanization (EV) systems. raywaychem.comakrochem.com These EV systems produce vulcanizates with a network of shorter, more stable monosulfidic crosslinks, leading to enhanced thermal stability and aging resistance, which is a significant improvement over conventional sulfur cures that create less stable polysulfidic crosslinks. akrochem.comlgm.gov.my The evolution from simple disulfides to higher-order polysulfides like DPTH represents a continuous refinement aimed at achieving superior material properties.

Contemporary Significance of DPTH in Cutting-Edge Material Systems

In modern material science, Dipentamethylenethiuram Hexasulfide is valued for its role as a highly efficient sulfur donor, particularly in vulcanization systems where heat resistance and durability are paramount. akrochem.com Its ability to provide a high level of available sulfur allows for the formation of a dense and stable crosslink network in various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. haofeichem.comlusida.comwikipedia.org

The use of DPTH is particularly advantageous in creating materials for demanding applications. For instance, in the automotive industry, rubber components are often exposed to high temperatures. The thermally stable monosulfidic crosslinks facilitated by DPTH-based vulcanization systems contribute to the longevity and reliability of these parts. Research has shown that sulfur donor systems, including those with related compounds like dipentamethylenethiuram tetrasulfide, improve the mechanical properties and thermal stability of thermoplastic vulcanizates (TPVs) based on natural rubber and polypropylene (B1209903) blends. researchgate.net This makes DPTH a crucial component in the formulation of advanced elastomers that meet stringent performance requirements.

Furthermore, the development of "green" accelerators has become a priority to address concerns over the formation of carcinogenic nitrosamines from some traditional thiuram accelerators like TMTD. raywaychem.com While research into non-nitrosamine generating alternatives like Tetrabenzylthiuram Disulfide (TBzTD) is ongoing, the broader class of polysulfide thiurams, including DPTH, continues to be essential for achieving specific performance characteristics in specialized rubber products. raywaychem.com

Comprehensive Research Objectives and Delineation of the Scholarly Outline

This article aims to provide a focused and scientifically rigorous overview of this compound. The primary objective is to detail its chemical identity and position within the historical context of thiuram-based vulcanization agents. The discussion will trace the evolution of these compounds in polymer chemistry, leading to the development and application of advanced sulfur donors like DPTH.

The subsequent sections will adhere to a strict scholarly framework, concentrating exclusively on the chemical and material science aspects of the compound. The historical trajectory of thiuram compounds will be explored to provide a foundational understanding. Following this, the contemporary relevance of DPTH in advanced material systems will be analyzed, highlighting its function as a sulfur donor and its impact on the properties of modern polymers. This analysis will be grounded in established research findings to ensure a professional and authoritative presentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2S8 B1582465 Dipentamethylenethiuram hexasulfide CAS No. 971-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20N2S8/c15-11(13-7-3-1-4-8-13)17-19-21-22-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHYRNETZEPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020535
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
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Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
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CAS No.

971-15-3
Record name Bis(1-piperidinylthioxomethyl) hexasulfide
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Record name Dipentamethylenethiuram hexasulfide
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Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
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Record name Bis(1-piperidinylthioxomethyl)hexasulfide
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Record name Bis(piperidinothiocarbonyl) hexasulphide
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Record name DIPENTAMETHYLENETHIURAM HEXASULFIDE
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Role of Dpth in Polymer Science and Engineering: Mechanistic and Applied Perspectives

DPTH as a Vulcanization Accelerator in Elastomer Systems

In the realm of rubber technology, the transformation from a plastic, tacky raw elastomer to a strong, elastic material is achieved through vulcanization, a process of chemical crosslinking. DPTH functions as a potent accelerator in this process, particularly within sulfur-based cure systems. nih.gov Accelerators are critical components that reduce the time and temperature required for vulcanization, while also enhancing the physical properties of the final product. nih.govresearchgate.net

The mechanism of sulfur vulcanization is a complex series of chemical reactions involving sulfur, an accelerator, activators, and the polymer chains. nih.govresearchgate.net DPTH participates actively in this process, influencing the formation and nature of the crosslink network.

The primary function of a sulfur vulcanization system is to create a network of sulfur crosslinks (C-Sₓ-C) between elastomer chains, which restricts chain mobility and imparts elasticity. researchgate.net The process initiated by an accelerator like DPTH typically begins with the formation of long, polysulfidic crosslinks (where x is greater than 2). researchgate.netchula.ac.th These initial crosslinks are crucial for developing the initial network structure.

However, these polysulfidic linkages possess lower bond energies compared to shorter di- or monosulfidic crosslinks, making them susceptible to thermal degradation or reversion, especially during prolonged curing or high-temperature service. researchgate.netchula.ac.th Consequently, a key phase of vulcanization involves the rearrangement of these initial polysulfidic bridges into shorter, more thermally stable crosslinks. researchgate.netchula.ac.th This maturation process involves desulfuration, where polysulfidic crosslinks shorten to disulfidic and eventually monosulfidic linkages, enhancing the thermal stability and aging resistance of the vulcanizate. researchgate.net Studies have shown that the amount of polysulfidic crosslinks tends to dominate in the initial stages of curing and then gradually decreases as the cure time increases. chula.ac.th This dynamic rearrangement allows for the development of a robust, durable network structure.

The kinetics of the vulcanization process are critical for rubber processing. Two key parameters are scorch time and cure time. Scorch time refers to the period during which the rubber compound can be processed safely at elevated temperatures before vulcanization begins, a phenomenon known as premature vulcanization or "scorching". akrochem.comneliti.com Cure time (often measured as t90, the time to reach 90% of maximum torque in a rheometer) represents the time needed to achieve the optimal crosslink density. akrochem.com

Table 1: General Impact of Accelerator Classes on Cure Kinetics

Accelerator Class Typical Scorch Safety Cure Rate Primary/Secondary Use
Thiazoles (e.g., MBT) Medium Medium Primary
Sulfenamides (e.g., TBBS) Long (Delayed Action) Fast Primary
Thiurams (e.g., DPTH) Short Very Fast Primary or Secondary
Dithiocarbamates Short Very Fast Secondary

This is an interactive table. Click on the headers to sort.

The mechanism of accelerated sulfur vulcanization proceeds through the formation of intermediate species. A critical step involves the reaction of the accelerator (DPTH) with sulfur and activators to form an active sulfurating complex. This complex then reacts with the rubber chain (RH) to form a pendent group, which is an accelerator-polysulfide moiety attached to the polymer backbone (R-Sₓ-Accelerator). researchgate.net

DPTH does not act in isolation. Its efficiency and the final properties of the vulcanizate are heavily influenced by its interaction with other components of the cure system, particularly elemental sulfur and metal oxide activators.

The most common activator system used in sulfur vulcanization consists of a metal oxide, typically zinc oxide (ZnO), and a fatty acid, such as stearic acid. nih.gov This system exhibits a profound synergistic effect with accelerators like DPTH. Zinc oxide reacts with stearic acid to form zinc stearate, which then coordinates with the accelerator and sulfur to form a highly reactive zinc-based sulfurating complex. nih.govresearchgate.net This complex is much more efficient at creating crosslinks than sulfur and the accelerator alone, leading to a faster cure rate and a higher crosslink density. nih.govresearchgate.net The presence of ZnO is crucial for activating the vulcanization process and ensuring the efficient use of sulfur. nih.govresearchgate.net

Due to environmental concerns regarding zinc's toxicity to aquatic life, research has explored reducing ZnO levels or replacing it with other metal oxides. nih.govutwente.nl Magnesium oxide (MgO) has been investigated as a potential co-activator or substitute. nih.govresearchgate.netlifescienceglobal.com Studies on binary activator systems (ZnO/MgO) have shown that while MgO alone is generally a less effective activator than ZnO, it can act synergistically with ZnO. nih.govlifescienceglobal.com In some formulations, combining MgO with a reduced amount of ZnO can accelerate the vulcanization rate and maintain or even improve certain mechanical properties. researchgate.netresearchgate.netlifescienceglobal.com However, formulations using only MgO as the activator often exhibit a lower crosslink density compared to those with ZnO, suggesting that the magnesium-accelerator complex formed has lower catalytic activity for crosslink formation. nih.govlifescienceglobal.com

Table 2: Effect of ZnO/MgO Co-Activator System on Polybutadiene (B167195) Rubber Properties

Formulation (phr) Crosslink Density Indicator (Swelling Index) Tensile Strength (MPa) Elongation at Break (%)
5 ZnO / 0 MgO High (Low Swelling Index) 1.4 212
2 ZnO / 3 MgO Highest (Lowest Swelling Index: 3.10) - -

Data adapted from studies on polybutadiene rubber. lifescienceglobal.com A lower swelling index indicates a higher crosslink density. This is an interactive table.

Interfacial and Synergistic Interactions of DPTH with Co-Curative Systems

Co-Accelerating Phenomena with Thiuram Disulfides, Sulfenamides, and Dithiocarbamates

Dipentamethylenethiuram hexasulfide (DPTH) functions as a sulfur-donating accelerator in the vulcanization of rubber. google.com Its performance is often enhanced when used in combination with other accelerators, a phenomenon known as co-acceleration. This synergistic interaction is particularly notable with thiuram disulfides, sulfenamides, and dithiocarbamates, leading to improved cure characteristics and final properties of the vulcanized rubber.

When used with thiuram disulfides , such as Tetramethylthiuram Disulfide (TMTD) and Tetraethylthiuram Disulfide (TETD), DPTH can contribute to an increased rate of vulcanization. akrochem.com Thiurams themselves are ultra-accelerators, and their combination with a sulfur donor like DPTH can provide a balanced cure system, offering good scorch safety and a fast cure rate. lusida.com This combination is particularly useful in creating efficient vulcanization (EV) systems where a high state of cure is achieved with minimal sulfur, resulting in vulcanizates with excellent heat resistance. akrochem.com

Dithiocarbamates are ultra-accelerators, often used for fast curing at low temperatures. akrochem.comlusida.com When paired with DPTH, the dithiocarbamate (B8719985) can provide a rapid onset of cure, while the sulfur-donating nature of DPTH ensures a sufficient supply of sulfur for crosslinking, leading to a high crosslink density. akrochem.com This combination can be particularly effective in applications requiring fast cure cycles. However, the high reactivity of dithiocarbamates necessitates careful control to prevent premature vulcanization, or scorch. lusida.com The use of dithiocarbamates in combination with other accelerators, like thiazoles, is a common practice to modulate the cure rate. akrochem.com

The chemistry of these co-accelerating systems is complex. During vulcanization, these accelerators undergo a series of reactions to form active sulfurating agents that then react with the rubber to form crosslinks. nih.gov The synergistic effect arises from the interaction of the different accelerator types, leading to a more efficient generation of these active species. For instance, a thiuram or dithiocarbamate can react with a sulfenamide (B3320178) to regenerate the active form of the sulfenamide, thus prolonging its activity and leading to a more complete cure.

Interactive Data Table: Co-accelerator Systems

Primary Accelerator Co-Accelerator Observed Synergistic Effects Elastomer Matrix
Thiuram Disulfides (e.g., TMTD)DPTHIncreased cure rate, improved heat resistance. akrochem.comNR, SBR
Sulfenamides (e.g., CBS)DPTHFaster cure time with good scorch safety. researchgate.netSBR, NR
DithiocarbamatesDPTHRapid cure onset, high crosslink density. akrochem.comNR, Butyl, EPDM
Investigations into Peroxide Vulcanization Systems with DPTH as a Co-Agent

While DPTH is primarily known as a sulfur donor in accelerated sulfur vulcanization, there have been investigations into its role as a co-agent in peroxide vulcanization systems. researchgate.netutwente.nl Peroxide vulcanization proceeds through a free-radical mechanism, initiated by the thermal decomposition of an organic peroxide. nih.gov This process results in the formation of carbon-carbon crosslinks, which generally offer better thermal stability compared to the sulfur crosslinks formed during sulfur vulcanization. nih.gov

Co-agents are often used in peroxide curing to enhance the efficiency of the crosslinking process. nih.govpentasil.eu These are typically multifunctional molecules that can react with the polymer radicals generated by the peroxide, leading to an increase in crosslink density and improved physical properties. nih.govpentasil.eu

When DPTH is used as a co-agent in peroxide vulcanization, it is believed to participate in the radical reactions. The sulfur atoms in the DPTH molecule can potentially react with the polymer radicals, leading to the formation of carbon-sulfur crosslinks in addition to the carbon-carbon crosslinks generated by the peroxide alone. This can create a hybrid network structure with a unique set of properties. Research in this area aims to understand how the presence of DPTH influences the kinetics of peroxide decomposition and the subsequent crosslinking reactions. Studies have explored the use of various co-agents with different peroxides to optimize the properties of the final vulcanizate. researchgate.net The choice of co-agent and peroxide can significantly impact the cure rate, crosslink density, and the mechanical properties of the elastomer. researchgate.netpentasil.eu

Influence of DPTH on Resultant Polymer Network Architecture and Properties

Elucidation of Crosslink Density and Network Heterogeneity

The concentration and type of crosslinks, collectively known as crosslink density, are critical factors that determine the physical properties of a vulcanized elastomer. The use of this compound (DPTH) in a vulcanization system has a direct impact on the resulting crosslink density. researchgate.net As a sulfur donor, DPTH provides elemental sulfur for the formation of crosslinks. akrochem.com An increase in the concentration of DPTH, up to an optimal level, generally leads to a higher crosslink density, which in turn results in increased modulus, hardness, and tensile strength, and decreased elongation at break. mdpi.com

However, the distribution of these crosslinks within the polymer matrix is not always uniform, leading to network heterogeneity. researchgate.netmdpi.com This heterogeneity can arise from several factors, including the non-uniform dispersion of curing agents and localized differences in the rate of vulcanization. mdpi.com The use of highly active accelerators like DPTH can sometimes contribute to a more heterogeneous network if not properly dispersed, as crosslinking may occur rapidly in localized areas where the accelerator concentration is high. researchgate.net The presence of network heterogeneity can have a significant impact on the ultimate mechanical properties of the rubber, sometimes leading to a reduction in properties like tear strength and fatigue life. nih.gov Researchers use various analytical techniques to characterize crosslink density and heterogeneity to better understand and control the vulcanization process. nih.govpitt.edu

Formation of Carbon-Sulfur Crosslinks and Their Stability

In sulfur vulcanization systems utilizing DPTH, the crosslinks formed between polymer chains are primarily carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. DPTH, being a polysulfidic compound, can donate sulfur atoms to form polysulfidic crosslinks (C-Sₓ-C, where x > 2), as well as disulfidic (C-S₂-C) and monosulfidic (C-S-C) crosslinks. The photocatalytic formation of carbon-sulfur bonds is also a subject of research, highlighting the fundamental chemistry of these linkages. nih.gov

The stability of these crosslinks is a crucial factor determining the performance of the vulcanizate, particularly its resistance to heat and aging. Polysulfidic crosslinks have lower bond energy compared to monosulfidic crosslinks, making them more susceptible to breaking at elevated temperatures. This can lead to a process called reversion, where the crosslink density decreases, and the physical properties of the rubber deteriorate.

However, the polysulfidic crosslinks can also undergo rearrangement and exchange reactions, which can lead to stress relaxation and improved dynamic properties. The goal in many applications is to achieve a network with a high proportion of thermally stable monosulfidic and disulfidic crosslinks. The use of efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems, which often employ sulfur donors like DPTH in combination with other accelerators, is a common strategy to achieve this. researchgate.net These systems promote the formation of shorter, more stable crosslinks, thereby enhancing the thermal stability of the vulcanized rubber. researchgate.net

Application of DPTH in Diverse Elastomer Matrices

Natural Rubber (NR) and Synthetic Rubbers (e.g., Styrene-Butadiene Rubber (SBR), Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM), Polyisoprene)

This compound (DPTH) is a versatile vulcanizing agent and accelerator used in a variety of elastomer matrices. haofeichem.com

Natural Rubber (NR) and Polyisoprene: In natural rubber and synthetic polyisoprene, which have a high degree of unsaturation, DPTH is effective as both a primary accelerator and a sulfur donor. researchgate.nethaofeichem.comcredenceresearch.com It is often used in systems designed to produce vulcanizates with excellent heat resistance and low compression set. haofeichem.com The use of binary accelerator systems, including those with DPTH, is common in NR vulcanization to achieve a synergistic effect on cure characteristics and mechanical properties. researchgate.net Studies have investigated the cure characteristics and crosslink distribution in NR and polyisoprene blends, highlighting the complexity of vulcanization in these systems. researchgate.net

Styrene-Butadiene Rubber (SBR): SBR is another widely used synthetic rubber where DPTH finds application. haofeichem.comgoogle.commdpi.com Similar to its role in NR, DPTH can be used in SBR to improve cure rates and the thermal stability of the vulcanizate. google.com The vulcanization kinetics of SBR have been studied extensively, with research focusing on the influence of various accelerator systems on the final properties. researchgate.netpan.pl The combination of sulfur and a polyfunctional agent in the radiation-curing of SBR has also been explored to enhance mechanical properties. osti.gov

Ethylene Propylene Diene Monomer (EPDM): EPDM is a saturated polymer with diene monomers incorporated to allow for sulfur vulcanization. echosupply.comyoutube.com Due to its lower reactivity compared to NR and SBR, EPDM often requires more active accelerator systems. google.com DPTH, as a potent sulfur donor, can be used in EPDM formulations to achieve a satisfactory state of cure. utwente.nl Peroxide curing is also a common method for EPDM, and as discussed previously, DPTH has been investigated as a co-agent in such systems to modify the crosslink network and properties. researchgate.net The thermal-oxidative aging of EPDM vulcanizates is a key consideration, and the choice of curing system plays a significant role in determining the long-term performance. mdpi.commdpi.com

Interactive Data Table: DPTH Application in Elastomers

Elastomer Role of DPTH Key Research Findings
Natural Rubber (NR)Primary Accelerator, Sulfur DonorImproves heat resistance and aging properties. haofeichem.com Synergistic effects with other accelerators. researchgate.net
PolyisopreneAccelerator, Sulfur DonorTailored formulations for specific applications. credenceresearch.com Studies on cure characteristics and crosslink distribution. researchgate.net
Styrene-Butadiene Rubber (SBR)Accelerator, Sulfur DonorCan be used as a primary accelerator. google.com Influences cure characteristics and mechanical performance. nih.gov
Ethylene Propylene Diene Monomer (EPDM)Sulfur Donor, Co-agent in Peroxide CuresUsed to achieve sufficient cure in less reactive EPDM. utwente.nl Can modify network structure in peroxide systems. researchgate.net
Chemical Modification and Vulcanization of Bacterial Elastomers and Biopolymers

This compound (DPTH), a member of the thiuram family of compounds, plays a significant role in the chemical modification of elastomers, particularly in the vulcanization of both bacterial-derived elastomers and other biopolymers. Its primary function in this context is to act as a sulfur donor and an accelerator, facilitating the formation of cross-links between polymer chains. This process, known as vulcanization, transforms the tacky, thermoplastic raw polymer into a durable, elastic material with enhanced mechanical properties.

One notable application of DPTH is in the vulcanization of bacterial thermoplastic elastomers, such as poly(β-hydroxyoctanoic-co-undecylenic acid) (PHOU). Research has demonstrated that DPTH, used as a vulcanizing agent, effectively cross-links these biopolymers. The cross-linking process, which can be verified through techniques like sol-gel analysis, leads to significant changes in the material's properties. For instance, differential scanning calorimetry has shown that vulcanization with DPTH can eliminate all crystallinity in the polymer. predispersedchemical.com This modification results in a near-ideal elastic response, with a tensile set of less than 5% after being stretched to 200% of its original length. predispersedchemical.com

The vulcanization process using DPTH typically involves kneading the compound into the softened polymer, followed by a curing step at elevated temperatures. The resulting vulcanized materials often exhibit a change in color, darkening to a tan or dark tan, which is indicative of the chemical reactions that have occurred. predispersedchemical.com While sulfur vulcanization in general can sometimes lead to a decrease in tensile modulus, tensile strength, and tear resistance, the use of DPTH allows for the preservation of material integrity. predispersedchemical.com

In the broader context of biopolymers, such as natural rubber (polyisoprene), DPTH and its disulfide counterpart, N,N′-dipentamethylenethiuram disulfide (CPTD), have been studied for their role in sulfur vulcanization. Mechanistic studies have shown that accelerator polysulfides, which are either formed rapidly from compounds like CPTD or are inherently present in DPTH, are crucial for the formation of accelerator-terminated polysulfidic pendent groups. These pendent groups are key intermediates in the vulcanization process, ultimately leading to the formation of a cross-linked network. researchgate.net The presence of pentamethylenedithiocarbamic acid (Hpmtc), a decomposition product, is also considered essential for the cross-linking reactions to proceed efficiently. researchgate.net

The effectiveness of thiuram-based accelerators, including DPTH, is a subject of ongoing research. Studies comparing different types of accelerators have shown that thiuram-based compounds like Dipentamethylenethiuram tetrasulfide (DPTT) can provide a very fast vulcanization rate in silica-filled natural rubber compounds, leading to high maximum torque and excellent mechanical properties such as modulus, tensile strength, and elongation. researchgate.net

Table 1: Effect of DPTH Vulcanization on the Mechanical Properties of a Bacterial Elastomer

PropertyUnvulcanized PHOUDPTH-Vulcanized PHOU
Tensile Modulus LowerGenerally decreased but material integrity maintained predispersedchemical.com
Tensile Strength LowerGenerally decreased but material integrity maintained predispersedchemical.com
Tear Resistance LowerGenerally decreased but material integrity maintained predispersedchemical.com
Elastic Response Less IdealNear-ideal with <5% tensile set after 200% elongation predispersedchemical.com
Crystallinity PresentCan be completely eliminated predispersedchemical.com

DPTH as a Polymerization Promoter and Process Regulator in Industrial Applications

This compound (DPTH) is a well-established and industrially significant compound, primarily utilized as a process regulator in the polymer industry, specifically as a vulcanization accelerator for rubber. google.com Its role as a "promoter" is most accurately understood in the context of accelerating the vulcanization process, which is a form of polymerization where individual polymer chains are cross-linked to form a three-dimensional network.

As a process regulator, DPTH offers several advantages in industrial applications. Thiuram accelerators are classified as ultra-accelerators, meaning they significantly increase the speed of the vulcanization process. google.com This allows for shorter curing times and potentially lower curing temperatures, which can lead to energy savings and increased production efficiency. nih.gov The use of DPTH can also enhance the heat and aging resistance of the final vulcanized rubber products. nih.gov

In sulfur-free vulcanization systems, thiuram disulfides and polysulfides, such as DPTH, can function as sulfur donors, releasing active sulfur at standard vulcanization temperatures. nih.gov This versatility makes them valuable in a variety of rubber formulations, including those for natural rubber, styrene-butadiene rubber (SBR), and nitrile rubber. mdpi.com

While the primary role of DPTH is as a vulcanization accelerator, the broader family of thiuram compounds has been investigated for other functions in polymer chemistry. For instance, tetramethylthiuram disulfide (TMTD), a related compound, has been shown to act as an initiator for the polymerization of certain monomers. This suggests that the disulfide and polysulfide linkages in thiuram compounds can, under certain conditions, cleave to form radicals that can initiate polymerization. Although direct evidence for DPTH acting as a primary polymerization initiator in large-scale industrial processes is not as prevalent as its role as a vulcanization accelerator, its chemical structure suggests a potential for such reactivity.

The industrial production of DPTH itself is a well-established process. One method involves the reaction of a pentamethylenedithiocarbamic acid piperidine (B6355638) salt with carbon disulfide and sulfur in the presence of an oxidizing agent. google.com This process is designed to be efficient and to minimize the use of hazardous reagents, contributing to improved work environments and cost-effectiveness in its industrial-scale production. google.com

The primary industrial application of DPTH remains firmly in the rubber industry, where it is used in the manufacturing of a wide array of products that require durable and elastic materials. indiamart.com

Table 2: Industrial Profile of this compound (DPTH)

ParameterDescription
Primary Function Vulcanization Accelerator (Process Regulator) google.com
Accelerator Class Ultra-accelerator google.com
Key Industrial Advantages - Faster cure rates- Potential for lower cure temperatures- Improved heat and aging resistance of the final product nih.gov
Role in Sulfur-Free Systems Sulfur Donor nih.gov
Applicable Polymers Natural Rubber, Synthetic Rubbers (e.g., SBR, Nitrile Rubber) mdpi.com
Potential Additional Role Polymerization Promoter (by analogy to related thiurams)

Environmental Toxicology and Ecotoxicological Implications of Dpth

Aquatic Ecotoxicity Research of DPTH

The release of industrial chemicals into aquatic environments can have profound consequences for the organisms that inhabit them. Research into the aquatic ecotoxicity of DPTH aims to understand these potential impacts.

While specific studies on the acute and chronic effects of DPTH on aquatic organisms are not extensively detailed in the provided search results, the broader class of thiuram and dithiocarbamate (B8719985) compounds, to which DPTH belongs, is known to be toxic to aquatic life. For instance, the fungicide thiram, a related dithiocarbamate, is recognized for its toxic effects on various organisms. These effects can range from immediate harm (acute toxicity) to long-term impacts on growth, reproduction, and survival (chronic toxicity). The toxicity of these compounds is often evaluated using standard model organisms in aquatic ecotoxicology.

The environmental fate of a chemical refers to its transport and transformation in the environment. This includes its persistence, or how long it remains in the environment, and its potential to bioaccumulate, or build up in the tissues of living organisms. While direct data on the persistence and bioaccumulation of DPTH is not available in the provided results, the general behavior of related compounds suggests that these are important considerations. The structure of thiuram compounds can influence their environmental longevity and their likelihood of being taken up by organisms, potentially leading to transfer through the food web.

Human Health Risk Assessment and Toxicological Mechanisms

Understanding the potential risks of DPTH to human health is crucial, particularly in occupational settings where exposure is most likely.

Occupational exposure to chemicals used in the rubber industry, including thiurams, is a significant concern. Thiurams are known allergens that can cause allergic contact dermatitis (ACD) in susceptible individuals. nih.gov Initial cases of thiuram sensitivity were reported in rubber industry workers in the 1920s. nih.gov Symptoms of skin contact with DPTH can include inflammation characterized by itching, scaling, reddening, or blistering. aksci.com Eye contact may lead to redness, pain, or severe eye damage, while inhalation can irritate the lungs and respiratory system. aksci.com

Thiurams are a common cause of ACD from rubber gloves, with symptoms typically appearing 1 to 2 days after exposure. nih.gov The main thiurams used industrially include tetramethylthiuram monosulfide, tetramethylthiuram disulfide, tetraethylthiuram disulfide, and dipentamethylenethiuram disulfide. nih.gov

Interactive Data Table: Reported Health Effects from Occupational Exposure to Thiuram Compounds

Health EffectDescription
Allergic Contact Dermatitis (ACD) An eczematous reaction of the skin resulting from contact with an allergen to which an individual has been sensitized. Thiurams are a well-documented cause. nih.gov
Skin Irritation Inflammation of the skin characterized by itching, scaling, reddening, or blistering. aksci.com
Eye Irritation Redness, watering, and itching of the eyes upon contact. aksci.com
Respiratory Irritation Irritation of the lungs and respiratory system upon inhalation. aksci.com

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. Studies on additives in synthetic elastomers have investigated the genotoxic effects of various compounds, including those of the thiuram and dithiocarbamate types. epa.gov

In Salmonella mutagenicity tests, accelerators of the thiuram and dithiocarbamate types were found to be positive, indicating their potential to cause mutations. epa.gov These tests are a common method for screening the mutagenic potential of chemicals. epa.gov The presence of such biologically reactive chemicals is a serious consideration due to the risk of potentiating the genotoxic actions of other chemicals. epa.gov While specific studies on DPTH were not identified, the findings for the broader class of thiurams suggest a potential for genotoxic activity.

Endocrine disrupting compounds (EDCs) are chemicals that can interfere with the body's endocrine (hormone) system. Several phenol (B47542) derivatives are suspected EDCs due to their structural similarity to estrogens. nih.gov While direct evaluation of DPTH as an EDC is not present in the search results, the potential for chemicals to have such effects is a growing area of toxicological research. For example, studies on other compounds have shown that exposure can lead to adverse effects like reduced fecundity, slowed growth rate, and delayed reproduction in organisms like Daphnia magna. nih.gov Such studies often investigate the expression of relevant genes to understand the mechanisms of endocrine disruption. nih.gov Given the chemical nature of DPTH and its use in industrial applications, its potential for endocrine disruption warrants further investigation.

Degradation Studies of DPTH in Environmental and Biological Matrices

Research into the biodegradability of DPTH has indicated that it is not readily biodegradable. europa.eu A study conducted in line with the OECD Guideline 301F, which assesses ready biodegradability, concluded that DPTH does not meet the criteria for this classification, suggesting a degree of persistence in the environment. europa.eu This resistance to rapid biological breakdown is a key consideration for its environmental fate.

However, the compound is susceptible to other degradation processes. A study based on an adaptation of the OECD Guideline 111, which examines hydrolysis as a function of pH, has shown that DPTH and its primary degradation products are not expected to persist in aquatic environments. europa.eu This suggests that while biological degradation may be slow, abiotic processes like hydrolysis play a significant role in its transformation in water.

The primary degradation products of DPTH identified in these studies are dipentamethylenethiuram pentasulfide and dipentamethylenethiuram heptasulfide. europa.eu The formation of these related polysulfides indicates that the degradation pathway involves changes in the length of the sulfur chain. Importantly, these major degradation products themselves have been found to not persist in water. europa.eu

While specific studies on the degradation of DPTH in soil and biological matrices are not extensively detailed in publicly available literature, general information on its decomposition under certain conditions can be inferred from safety data. Under conditions of thermal decomposition, hazardous breakdown products can include carbon oxides, nitrogen oxides, and sulfur oxides. aksci.com

The following table summarizes the known degradation products of Dipentamethylenethiuram hexasulfide in aqueous environments.

Parent Compound Degradation Process Matrix Major Degradation Products Persistence of Products
This compound (DPTH)HydrolysisWaterDipentamethylenethiuram pentasulfideNot Persistent in water europa.eu
Dipentamethylenethiuram heptasulfideNot Persistent in water europa.eu
Thermal Decomposition-Carbon oxides-
Nitrogen oxides-
Sulfur oxides-

Regulatory Science, Sustainable Practices, and Alternatives Associated with Dpth

Global Regulatory Frameworks and Chemical Inventory Status of DPTH

The use and transportation of industrial chemicals like Dipentamethylenethiuram hexasulfide (DPTH) are governed by a complex web of international and national regulations. These frameworks are designed to manage potential risks to human health and the environment.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a primary piece of legislation. shimadzu.eutotalenergies.com As a substance imported or manufactured in the EU in quantities of one tonne or more per year, DPTH is subject to REACH requirements. hsa.ie

Under REACH, manufacturers and importers must submit a registration dossier to the European Chemicals Agency (ECHA). europa.eu For substances like DPTH, this dossier includes information on its properties, uses, and safe handling. A key component for substances produced in volumes of 10 tonnes or more annually is the Chemical Safety Report (CSR), which documents the chemical safety assessment. europa.eu

According to the ECHA database, DPTH, identified by EC number 213-537-2 and CAS number 971-15-3, has a registration dossier. europa.eu This indicates that a company or group of companies has submitted the required data for its use within the EU. The dossier contains information on physical and chemical properties, environmental fate, and toxicological data. europa.eu It is important to note that while a study showed DPTH is not readily biodegradable, further data suggested it would not persist in water. europa.eu

Interactive Table: REACH Information for this compound

IdentifierStatus/ValueReference
EC Number213-537-2 europa.eu
CAS Number971-15-3 europa.eu
REACH RegistrationDossier submitted europa.eu
BiodegradabilityNot readily biodegradable europa.eu

Beyond the EU, other nations have their own chemical inventory and reporting systems.

United States (EPA CDR): In the U.S., the Toxic Substances Control Act (TSCA) requires the Environmental Protection Agency (EPA) to compile and maintain an inventory of chemical substances in commerce. epa.govepa.gov The Chemical Data Reporting (CDR) rule mandates that manufacturers and importers of certain chemicals on the TSCA Inventory report data on production volumes, uses, and potential exposure every four years. epa.govepa.gov Generally, reporting is required for sites manufacturing or importing 25,000 lbs or more of a chemical in a given reporting year. epa.gov Companies using DPTH in the United States would be subject to these reporting requirements if they meet the volume thresholds.

Australia (AICIS): The Australian Industrial Chemicals Introduction Scheme (AICIS) regulates the import and manufacture of industrial chemicals in Australia. health.gov.auchemexcil.in All industrial chemicals used in Australia are listed on the Australian Inventory of Industrial Chemicals (the Inventory). industrialchemicals.gov.au A search of the public inventory is the first step for any company intending to introduce a chemical into the country. industrialchemicals.gov.auindustrialchemicals.gov.au If a chemical like DPTH is on the inventory, it can be introduced, subject to any specific conditions. If it is not listed, a more detailed assessment process is required before it can be imported or manufactured. chemexcil.in

Interactive Table: DPTH Status in National Inventories

Regulatory SchemeCountry/RegionRelevant Requirement for DPTHReference
Chemical Data Reporting (CDR) under TSCAUnited StatesManufacturers/importers must report production data if volume thresholds (typically >25,000 lbs/year) are met. epa.gov
Australian Industrial Chemicals Introduction Scheme (AICIS)AustraliaMust be listed on the Australian Inventory of Industrial Chemicals for introduction without pre-market assessment. health.gov.auindustrialchemicals.gov.au

Development of Sustainable Alternatives and Mitigation Strategies in Industry

The rubber industry is actively researching methods to enhance the sustainability of its processes, including the vulcanization systems where DPTH is used. This research focuses on both the raw materials used and the end-of-life management of products.

Zinc oxide is a highly effective and widely used activator in sulfur vulcanization, working in concert with accelerators like DPTH. mdpi.comresearchgate.net However, its high usage (typically 3-5 parts per hundred rubber, or phr) and low affinity for the rubber matrix can lead to a significant portion remaining unreacted. mdpi.comresearchgate.net This has raised environmental concerns, particularly regarding its ecotoxicity in aquatic environments, prompting research into reducing its content. mdpi.com

Several strategies are being explored to minimize zinc oxide use while maintaining the performance of the vulcanized rubber:

Modified Zinc Oxide: One approach involves anchoring zinc oxide nanoparticles to silica (B1680970) particles (ZnO-NP@SiO2-NP). This creates a filler that also functions as a hardening agent, promising to decrease the total amount of zinc oxide needed. pneurama.com

Alternative Metal Oxides: Studies have investigated using other metal oxides, such as Magnesium Oxide (MgO), as co-cure activators. nih.gov Research has shown that a binary system of MgO and ZnO can significantly reduce the required amount of ZnO—by as much as 60-80%—while improving curing kinetics and mechanical properties. nih.gov

Interactive Table: Research on Zinc Oxide Reduction in Vulcanization

StrategyDescriptionPotential BenefitReference
Modified ZnO (e.g., ZnO-NP@SiO2-NP)Anchoring ZnO nanoparticles to silica particles to act as a dual-function filler and activator.Reduces the quantity of ZnO required. pneurama.com
Alternative Metal Oxides (e.g., MgO)Using other metal oxides, often in a binary system with ZnO, as co-activators.Can reduce ZnO content by 60-80% and improve cure rates. nih.gov
Zinc Complexes/StearatesReplacing the ZnO/stearic acid system with pre-formed zinc complexes.Improves zinc dispersion and efficiency, allowing for lower overall zinc levels. mdpi.comresearchgate.net

Materials produced using DPTH, primarily rubber products, pose a recycling challenge due to the cross-linked nature of vulcanized rubber. Advanced recycling technologies are crucial for managing this waste stream and moving towards a circular economy.

Mechanical Recycling: This is the most common method, involving shredding, grinding, and processing rubber waste into powders or granules. plasticseurope.org These materials can then be used as fillers in new rubber compounds or other materials like asphalt. However, this process does not break the chemical cross-links, which can limit the properties of the recycled product. plasticseurope.org

Chemical Recycling (Chemcycling): This category includes technologies like pyrolysis and gasification that use heat and chemical processes to break down the polymer structure into its constituent parts. plasticseurope.orgupperinc.com Pyrolysis, for instance, heats the waste in the absence of oxygen to produce oil, gas, and a solid char, which can be used as fuels or chemical feedstocks. upperinc.com These methods offer a way to recover valuable chemical components from the waste.

Enzymatic or Biotechnological Recycling: An emerging field, this technology uses specific enzymes or microorganisms to break down complex polymer structures. itene.com While still in development for many materials, it offers the potential for highly selective depolymerization, which could separate different components of a composite material without harsh chemical treatments. itene.com

The development of these technologies is essential for creating sustainable end-of-life pathways for the durable rubber products enabled by vulcanization agents like DPTH.

Socio-Economic and Policy Implications of DPTH Use in Industrial Processes

The use of DPTH and similar chemical additives in industrial manufacturing is influenced by a combination of socio-economic factors and public policy. The regulatory frameworks themselves create economic impacts, requiring companies to invest in compliance, testing, and reporting. The cost associated with REACH registration, for example, can be significant, influencing market access and competition.

From a policy perspective, there is a strong global push towards a "circular economy," which encourages the use of recycled and sustainable materials. mckinsey.com This trend directly impacts the rubber industry by creating demand for products with higher recycled content and for new business models centered on material recovery. Government policies and consumer demand for "greener" products are driving industries to invest in sustainable alternatives and advanced recycling technologies.

The socio-economic landscape is also shaped by the drive to reduce reliance on raw materials with volatile pricing or environmentally sensitive supply chains. Research into reducing additives like zinc oxide is not only driven by environmental policy but also by the economic benefit of using less material and potentially lower-cost alternatives. mdpi.compneurama.com Therefore, the continued use of DPTH is intrinsically linked to the industry's ability to adapt to these evolving regulatory, economic, and social pressures for greater sustainability.

Table of Chemical Compounds

Chemical NameCAS Number
This compound971-15-3
Zinc Oxide1314-13-2
Magnesium Oxide1309-48-4
Zinc Stearate557-05-1
Stearic Acid57-11-4
Silica7631-86-9

Q & A

Q. What are the key chemical identifiers and synthesis methods for DPTH?

DPTH (C₁₂H₂₀N₂S₈, CAS 971-15-3) is synthesized via the reaction of piperidine, carbon disulfide, and sulfur monochloride (thioamination/chlorosulfuration). It appears as a cream-yellow powder with a melting point of 114°C, density of 1.5 kg/L, and insolubility in water/hydrocarbons . For purity validation, assess moisture (<0.5%), ash content (<0.5%), and sieve residue (100 mesh, <0.1%) using gravimetric analysis .

Q. How does DPTH function as a vulcanization accelerator in rubber?

DPTH acts as a sulfur donor (35.7% available sulfur) and ultra-accelerator in natural rubber (NR) and synthetic elastomers like SBR. It enhances heat resistance and processing safety compared to methyl/ethyl thiurams. In sulfur-less cures, it forms accelerator-terminated polysulfidic pendent groups, critical for crosslinking. Use it at 1–2 phr (parts per hundred rubber) with zinc stearate to optimize crosslink density .

Q. What analytical methods are recommended for tracking DPTH intermediates during vulcanization?

High-performance liquid chromatography (HPLC) effectively monitors residual DPTH, pentamethylenedithiocarbamic acid (Hpmtc), and N,N′-pentamethylenethiurea (a degradation byproduct) during polyisoprene vulcanization. For model compounds (e.g., 2,3-dimethyl-2-butene), track thiuram-terminated polysulfides as intermediates .

Advanced Research Questions

Q. What mechanistic insights explain DPTH’s role in crosslink formation without ZnO?

In ZnO-free systems, DPTH generates thiuram-terminated polysulfidic pendent groups. Crosslinking occurs via reactions between thiuram- and thiol-terminated groups, with Hpmtc acting as a catalyst. Heating under vacuum delays vulcanization but retains pendent groups, which can later react with zinc stearate to form crosslinks .

Q. How to resolve contradictions in reported sulfur content and reactivity across thiuram accelerators?

DPTH’s higher sulfur content (35.7%) vs. methyl/ethyl thiurams (10–13%) may lead to variability in crosslink density. Validate via sulfur titration (ASTM D4578) and correlate with cure rheometry (e.g., oscillating disk rheometer). For conflicting mechanistic data (e.g., thiourea formation vs. crosslinking), use isotopic labeling (³⁵S) to trace sulfur pathways .

Q. Can DPTH be adapted for non-rubber applications, such as energy storage?

Recent studies demonstrate DPTH as a cathode material in all-solid-state lithium batteries (ASSLBs), achieving 410 mAh g⁻¹ capacity at 50 mA g⁻¹. Optimize electrode performance by blending DPTH with conductive polymers (e.g., PEDOT:PSS) and evaluating cycle stability under varying current densities .

Q. What are the implications of DPTH’s presence in thiuram mixes for toxicity studies?

DPTH is a component of thiuram mixes (0.25% in patch tests) used to diagnose contact allergies. To assess cytotoxicity, employ in vitro assays (e.g., MTT) on keratinocytes exposed to DPTH metabolites like Hpmtc. Compare results with clinical patch-test data to identify dose-dependent immune responses .

Q. How does DPTH interact with ZnO in hybrid curing systems?

While DPTH functions without ZnO, adding ZnO (3–5 phr) enhances crosslink density by forming zinc dithiocarbamate complexes. Investigate synergies using dynamic mechanical analysis (DMA) to measure storage modulus (G′) and tan δ. Contrast with ZnO-free systems to quantify acceleration efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.